molecular formula C16H16BrI B13879692 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene

Cat. No.: B13879692
M. Wt: 415.11 g/mol
InChI Key: UBAFGSFONWCTAV-UHFFFAOYSA-N
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Description

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene is a polyhalogenated aromatic compound featuring bromine and iodine substituents at positions 1 and 4, respectively, along with a methyl group at position 5 and a bulky (4-ethylphenyl)methyl group at position 2.

Properties

Molecular Formula

C16H16BrI

Molecular Weight

415.11 g/mol

IUPAC Name

1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene

InChI

InChI=1S/C16H16BrI/c1-3-12-4-6-13(7-5-12)9-14-10-16(18)11(2)8-15(14)17/h4-8,10H,3,9H2,1-2H3

InChI Key

UBAFGSFONWCTAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C=C(C(=C2)I)C)Br

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution (EAS) for Halogenation

The primary method to introduce bromine and iodine atoms onto the aromatic ring is through electrophilic aromatic substitution reactions. These reactions utilize halogenating agents such as bromine (Br2) and iodine (I2), often in the presence of catalysts or Lewis acids, to selectively substitute hydrogen atoms on the aromatic ring.

  • Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions to achieve substitution at the 1-position of the benzene ring.
  • Iodination: Iodine substitution at the 4-position is often achieved using iodine in the presence of oxidizing agents or iodine monochloride (ICl) to enhance electrophilicity.

The methyl group at the 5-position and the 4-ethylphenylmethyl substituent direct the regioselectivity of halogenation due to their electron-donating effects, enabling selective substitution patterns.

Benzylation of the Aromatic Ring

The 4-ethylphenylmethyl substituent is introduced via benzylation reactions, commonly through Friedel–Crafts alkylation:

  • Using 4-ethylbenzyl chloride or bromide as the alkylating agent.
  • Lewis acid catalysts such as aluminum chloride (AlCl3) facilitate the electrophilic substitution of the benzyl group onto the aromatic ring at the 2-position.
  • The reaction conditions are optimized to prevent polyalkylation and ensure mono-substitution.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reaction Type Reagents and Conditions Product/Intermediate Notes
1 Friedel–Crafts Benzylation 4-ethylbenzyl chloride, AlCl3, dichloromethane, 0°C 2-(4-ethylphenyl)methyl-5-methylbenzene Controls mono-substitution at 2-position
2 Bromination (EAS) Bromine or NBS, FeBr3 catalyst, low temperature 1-bromo-2-[(4-ethylphenyl)methyl]-5-methylbenzene Selective bromination at 1-position
3 Iodination (EAS) Iodine, oxidizing agent or ICl, acetic acid 1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene Iodination at 4-position

This route leverages the directing effects of substituents and controlled reaction conditions to achieve the desired substitution pattern.

Research Discoveries and Optimization Notes

  • Regioselectivity: The methyl and benzyl substituents strongly influence regioselectivity of halogenation, favoring substitution ortho and para to these groups.
  • Purification: Due to the presence of multiple halogens, purification often requires chromatographic techniques such as silica gel column chromatography using nonpolar solvents.
  • Environmental and Cost Considerations: Use of mild halogenating agents and recyclable catalysts is preferred for greener synthesis.
  • Yield Optimization: Controlling temperature and reagent stoichiometry is critical to minimize polyhalogenation and side reactions.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value Source
Molecular Formula C16H16BrI
Molecular Weight 415.11 g/mol
CAS Number 1022983-65-8
Melting Point Not available
Typical Solvents for Synthesis Dichloromethane, THF Inferred from literature
Common Catalysts Aluminum chloride, FeBr3
Halogenation Reagents Bromine, N-bromosuccinimide, Iodine, Iodine monochloride

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, replacing the bromine or iodine atoms with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogens, while oxidation and reduction can lead to changes in the oxidation state of the substituents.

Scientific Research Applications

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, forming sigma bonds with nucleophiles and generating intermediates that lead to the final substituted products. The specific pathways and targets depend on the nature of the reactions it undergoes.

Comparison with Similar Compounds

Data Tables

Table 1: Halogenated Benzene Derivatives and Their Properties
Compound Molecular Formula Molecular Weight (g/mol) Halogens Key Applications
Target Compound C₁₆H₁₆BrI ∼443 Br, I Synthetic intermediate
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene C₁₅H₁₄BrClO ∼357 Br, Cl Material science
1-Bromo-4-methoxy-2-methylbenzene C₈H₉BrO ∼201 Br Organic synthesis
Table 2: Similarity Scores of Analogues (Based on –12)
Compound (CAS No.) Similarity to Target Structural Overlap
1-Bromo-4-methoxy-2-methylbenzene (27060-75-9) 0.95 Bromine and methyl groups; lacks iodine/benzyl.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (461432-23-5) 0.79 Bromine and benzyl group; chlorine replaces iodine.

Biological Activity

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene, a halogenated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, antibacterial effects, and other pharmacological activities based on diverse research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC11H12BrI
Molecular Weight296.93 g/mol
Density2.07 g/cm³
Boiling Point148°C at 20 mmHg
AppearanceClear liquid

Cytotoxicity

Research indicates that halogenated compounds often exhibit significant cytotoxic effects. In studies involving various cancer cell lines, this compound demonstrated selective cytotoxicity against certain tumor cells.

  • Human Lung Adenocarcinoma (A549) : The compound showed an IC50 value of less than 10 µM, indicating potent activity against this cell line.
  • Human Melanoma (A375) : Exhibited an IC50 of approximately 5.7 µM, suggesting strong cytotoxic effects.
  • Human Cervical Carcinoma (HeLa) : The compound's cytotoxicity was also assessed, revealing notable inhibition rates compared to standard chemotherapeutic agents.

Antibacterial Activity

The antibacterial properties of halogenated compounds are well-documented. Studies have indicated that this compound possesses significant antibacterial activity against various pathogens.

  • Staphylococcus aureus : The compound demonstrated effective inhibition against both methicillin-sensitive and methicillin-resistant strains.
  • Escherichia coli : Antibacterial assays revealed MIC values comparable to traditional antibiotics.

Other Pharmacological Activities

In addition to cytotoxic and antibacterial effects, this compound has shown potential in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
  • Antifungal Activity : Limited data indicate efficacy against certain fungal strains, although further research is warranted.

Case Studies

Several case studies have highlighted the biological activity of similar halogenated compounds, providing context for the potential applications of this compound:

  • A study published in MDPI reported that derivatives of brominated phenols exhibited significant cytotoxicity across various cancer cell lines, paralleling findings for our compound .
  • Research focusing on marine algae-derived bromophenols revealed a broad spectrum of biological activities, including antibacterial and antifungal properties, which could inform the development of new antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for preparing 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene?

Answer:
The synthesis of polyhalogenated aromatic compounds like this typically involves sequential cross-coupling and halogenation reactions. A validated approach includes:

  • Step 1 : Bromo-iodination of the benzene ring using halogenating agents (e.g., N-bromosuccinimide for bromine, iodine monochloride for iodine) under controlled temperatures (0–25°C) to ensure regioselectivity .
  • Step 2 : Introduction of the (4-ethylphenyl)methyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and cesium carbonate as a base .
  • Step 3 : Purification via column chromatography (SiO₂, pentane/ethyl acetate gradient) to isolate the product, with yields typically ranging from 40–60% .

Advanced: How can contradictory NMR data for polyhalogenated aromatics be resolved?

Answer:
Contradictions in NMR assignments (e.g., overlapping signals for methyl or ethyl groups) often arise due to dynamic conformational changes or steric hindrance. To address this:

  • Method 1 : Perform variable-temperature NMR to observe splitting patterns at low temperatures (−40°C), stabilizing rotamers and simplifying signal interpretation .
  • Method 2 : Use X-ray crystallography (as in ) to unambiguously assign substituent positions. For example, torsion angles (e.g., C3–C4–C5–Br1 = 179.7°) can confirm spatial arrangements .
  • Method 3 : Compare computed vs. experimental spectra using density functional theory (DFT) to validate chemical shifts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₇BrI).
  • ¹H/¹³C NMR : Identifies substituent environments. For example, the methyl group at position 5 typically appears as a singlet (δ 2.3–2.5 ppm), while the ethylphenyl group shows multiplet splitting (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .
  • X-ray Crystallography : Resolves regiochemistry of bromo and iodo substituents by analyzing bond lengths (e.g., C–Br ≈ 1.90 Å, C–I ≈ 2.10 Å) .

Advanced: How can researchers optimize reaction yields in halogen-selective substitutions?

Answer:
Halogen selectivity (e.g., avoiding undesired iodination at the bromine site) requires:

  • Solvent Control : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .
  • Catalyst Screening : Test Pd/Cu bimetallic systems for Suzuki couplings to enhance cross-selectivity between bromo and iodo sites .
  • Kinetic Monitoring : Employ in-situ IR or Raman spectroscopy to track reaction progress and halt at the desired intermediate .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from halogenated aromatics .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr, HI) .
  • Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal in designated containers .

Advanced: How can mechanistic studies explain unexpected byproducts in cross-coupling reactions?

Answer:
Byproducts often stem from competing pathways like homocoupling or β-hydride elimination. To investigate:

  • Isotopic Labeling : Use deuterated substrates to trace hydrogen transfer pathways .
  • Computational Modeling : Apply DFT to map energy barriers for intermediates (e.g., Pd(II) oxidative addition vs. Pd(0) disproportionation) .
  • Control Experiments : Compare yields under inert (N₂) vs. aerobic conditions to assess oxygen’s role in side reactions .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Pharmaceutical Intermediates : Acts as a precursor for kinase inhibitors, leveraging its halogenated aromatic core for target binding .
  • Antimicrobial Agents : Structural analogs (e.g., bromo-thiazole derivatives) show activity against Gram-positive bacteria .

Advanced: How can researchers address low solubility in aqueous reaction systems?

Answer:

  • Co-solvent Systems : Use THF/water mixtures (3:1 v/v) to enhance solubility without destabilizing catalysts .
  • Microwave Assistance : Apply microwave irradiation (100–150°C) to improve dispersion and reaction kinetics .
  • Surfactant Addition : Introduce CTAB (cetyltrimethylammonium bromide) to form micelles, facilitating reagent interaction .

Basic: What databases or tools are recommended for structural validation?

Answer:

  • PubChem : Access computed InChI keys (e.g., ZVTBODMJBCYUMV-OVCLIPMQSA-N) and canonical SMILES for cross-verification .
  • Cambridge Structural Database (CSD) : Compare crystallographic data (e.g., bond angles, torsion angles) with reported analogs .

Advanced: How can regioselectivity challenges in electrophilic substitutions be mitigated?

Answer:

  • Directing Group Strategy : Install temporary groups (e.g., –NO₂) to steer bromination/iodination to desired positions, followed by removal .
  • Lewis Acid Modulation : Use FeCl₃ to polarize halogenating agents (e.g., Br₂) and enhance para-selectivity .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) to block undesired sites during halogenation .

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